![molecular formula C13H17NO3 B3036728 2,2-dimethyl-N-[(4-methylbenzoyl)oxy]propanamide CAS No. 400076-35-9](/img/structure/B3036728.png)
2,2-dimethyl-N-[(4-methylbenzoyl)oxy]propanamide
描述
2,2-dimethyl-N-[(4-methylbenzoyl)oxy]propanamide is an organic compound with the molecular formula C13H17NO3 It is known for its unique structural features, which include a propanamide backbone substituted with a 4-methylbenzoyl group and two methyl groups at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[(4-methylbenzoyl)oxy]propanamide typically involves the reaction of 2,2-dimethylpropanamide with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2,2-dimethylpropanamide+4-methylbenzoyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
化学反应分析
Types of Reactions
2,2-dimethyl-N-[(4-methylbenzoyl)oxy]propanamide can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base to yield 2,2-dimethylpropanamide and 4-methylbenzoic acid.
Reduction: Reduction of the amide group can be achieved using reagents such as lithium aluminum hydride (LiAlH4), leading to the formation of the corresponding amine.
Substitution: The benzoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Various nucleophiles, such as amines or alcohols, in the presence of a base.
Major Products Formed
Hydrolysis: 2,2-dimethylpropanamide and 4-methylbenzoic acid.
Reduction: Corresponding amine.
Substitution: New acyl derivatives depending on the nucleophile used.
科学研究应用
2,2-dimethyl-N-[(4-methylbenzoyl)oxy]propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,2-dimethyl-N-[(4-methylbenzoyl)oxy]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,2-dimethylpropanamide: Lacks the benzoyl group, making it less complex and potentially less active in certain applications.
4-methylbenzoic acid: Contains the benzoyl group but lacks the amide functionality, leading to different chemical properties and reactivity.
N-benzoylpropanamide: Similar structure but without the dimethyl substitution at the 2-position, affecting its steric and electronic properties.
Uniqueness
2,2-dimethyl-N-[(4-methylbenzoyl)oxy]propanamide is unique due to the presence of both the 4-methylbenzoyl group and the dimethyl substitution at the 2-position of the propanamide backbone. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
属性
IUPAC Name |
(2,2-dimethylpropanoylamino) 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9-5-7-10(8-6-9)11(15)17-14-12(16)13(2,3)4/h5-8H,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQLFMQCWNVIDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ONC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



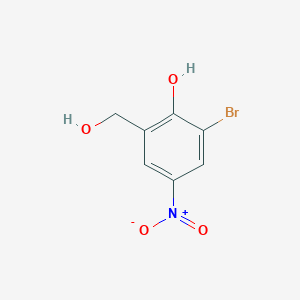
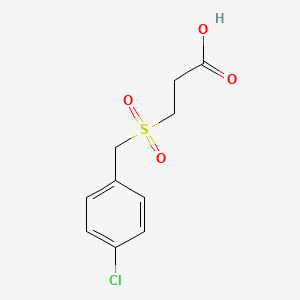
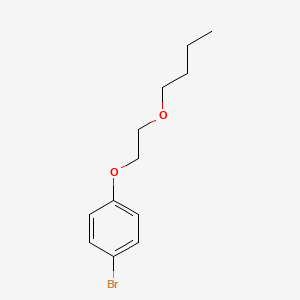
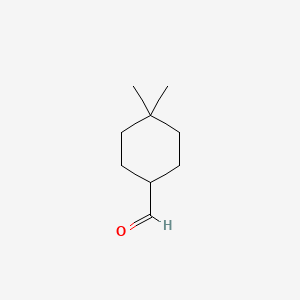
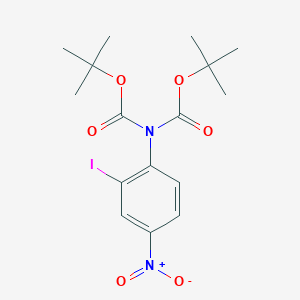
![4-[(1-cyclobutylpiperidin-4-yl)oxy]benzonitrile](/img/structure/B3036657.png)
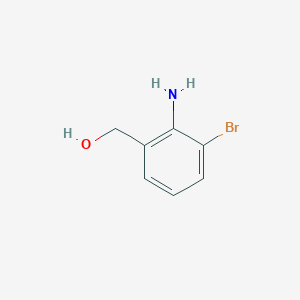
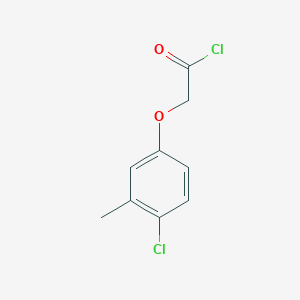
![[3-(dibenzylcarbamoyl)phenyl]boronic Acid](/img/structure/B3036661.png)
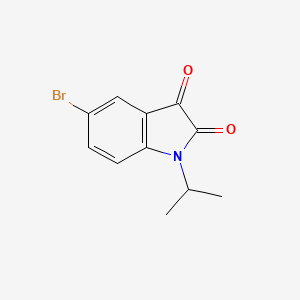

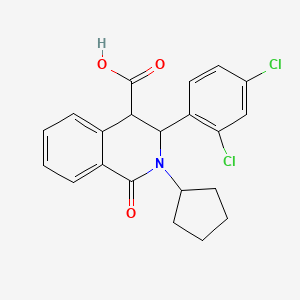
![2-(4-chlorophenyl)-6-nitro-1-{[4-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B3036668.png)
